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Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global
health concern due to its association with severe neurological complications, including
congenital microcephaly in newborns and Guillain-Barré syndrome in adults. The virus
orchestrates a complex interplay with host cellular machinery to ensure its replication and
propagation, leading to the dysregulation of numerous critical cellular pathways. This technical
guide provides a detailed overview of the core cellular pathways affected by ZIKV infection,
presenting quantitative data from recent studies, detailed experimental protocols for key
analyses, and visual representations of the signaling cascades.

Interferon Signaling and Innate Immune Evasion

The type | interferon (IFN) response is the host's first line of defense against viral infections.
ZIKV has evolved sophisticated mechanisms to counteract this pathway, primarily through the
action of its non-structural (NS) proteins.

Pathway Description

Upon detection of viral RNA by pattern recognition receptors (PRRs) such as RIG-I and MDAS5,
a signaling cascade is initiated, leading to the production of type I IFNs (IFN-a/(3). Secreted
IFNs then bind to the IFN-o/B receptor (IFNAR), activating the JAK-STAT signaling pathway.
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This results in the phosphorylation of STAT1 and STATZ2, which then associate with IRF9 to
form the ISGF3 complex. ISGF3 translocates to the nucleus and binds to IFN-stimulated
response elements (ISRES) in the promoters of hundreds of IFN-stimulated genes (ISGs),
which encode antiviral effector proteins.

ZIKV NS proteins, particularly NS5, are potent antagonists of this pathway. ZIKV NS5 targets
STAT?2 for proteasomal degradation, thereby preventing the formation of the active ISGF3
complex and shutting down the host's antiviral response. This degradation is a key strategy for
ZIKV to establish a productive infection in human cells.

Quantitative Data: Proteomic Changes in Interferon
Pathway Components

The following table summarizes data from proteomic studies on ZIKV-infected cells, highlighting
the downregulation of key components of the interferon signaling pathway.

. Fold Change
. Time Post-
Protein Cell Type . (ZIKV vs. Reference
Infection (h)
Mock)
[Fictionalized
STAT2 Vero cells 24 -2.5 )
Data Point]
[Fictionalized
STAT2 A549 cells 48 -3.1 _
Data Point]
[Fictionalized
IFIT1 Human NPCs 72 -4.2 )
Data Point]
Human [Fictionalized
MX1 , 48 -3.8 _
Fibroblasts Data Point]
[Fictionalized
OAS2 JEG3 cells 24 -2.9

Data Point]

Note: The data in this table is illustrative and synthesized from multiple sources for
demonstrative purposes. Actual values can be found in the cited literature.
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Experimental Protocol: Western Blot for STAT2
Degradation

This protocol describes the detection of STAT2 protein levels in ZIKV-infected cells by Western

blot to assess its degradation.

Materials:

Vero EB6 cells

Zika virus (e.g., MR766 or PRVABC59 strain)

Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

PBS (Phosphate-Buffered Saline)

RIPA buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-STAT2, Mouse anti-ZIKV E protein, Rabbit anti-GAPDH
(loading control)

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Infection:
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o Seed Vero EB6 cells in 6-well plates and grow to 80-90% confluency.

o Infect cells with ZIKV at a Multiplicity of Infection (MOI) of 1. Include a mock-infected
control (cells treated with virus-free media).

o Incubate for 24, 48, and 72 hours at 37°C with 5% CO2.

e Cell Lysis:

o

At each time point, wash cells twice with ice-cold PBS.

[¢]

Lyse the cells by adding 100 pL of ice-cold RIPA buffer to each well.

[¢]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

[e]

Incubate on ice for 30 minutes, vortexing every 10 minutes.

o

Centrifuge at 14,000 x g for 15 minutes at 4°C.

[¢]

Collect the supernatant containing the protein lysate.
e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA Protein Assay Kit
according to the manufacturer's instructions.

o SDS-PAGE and Western Blotting:

o

Normalize the protein concentrations and prepare samples with Laemmli buffer.

o Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and run the
electrophoresis.

o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at
4°C with gentle agitation.
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o Wash the membrane three times with TBST for 10 minutes each.

o Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room
temperature.

o Wash the membrane three times with TBST for 10 minutes each.

e Detection:

o Prepare the ECL substrate according to the manufacturer's instructions and apply it to the
membrane.

o Capture the chemiluminescent signal using an imaging system.

o Analyze the band intensities to quantify the relative protein levels.

Visualization: ZIKV Evasion of Interferon Signaling
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Caption: ZIKV NS5-mediated evasion of the type | interferon signaling pathway.

Apoptosis

Apoptosis, or programmed cell death, is a crucial host defense mechanism to eliminate virus-
infected cells and limit viral spread. However, ZIKV can both induce and inhibit apoptosis to its
advantage at different stages of infection and in different cell types.

Pathway Description
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Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated)

and the intrinsic (mitochondrial) pathway. The extrinsic pathway is activated by ligands such as
TRAIL binding to their receptors, leading to the activation of caspase-8. The intrinsic pathway is
triggered by intracellular stress, resulting in the release of cytochrome c¢ from the mitochondria,
which activates caspase-9. Both pathways converge on the activation of executioner caspases,
such as caspase-3, which cleave cellular substrates and execute cell death.

ZIKV infection has been shown to induce apoptosis in neural progenitor cells (NPCs), which is
thought to contribute to microcephaly.[1] This is mediated by the activation of caspases 3, 8,
and 9.[1] The ZIKV NS4B protein has been implicated in inducing the intrinsic apoptotic
pathway by recruiting the pro-apoptotic protein Bax to the mitochondria.[2] Conversely, in some
cell types, ZIKV can delay apoptosis to allow for sufficient viral replication.[3]

Quantitative Data: Modulation of Apoptosis-Related
Gene Expression

The following table presents quantitative RT-PCR data on the expression of apoptosis-related
genes in human neural progenitor cells (hNPCs) infected with ZIKV.

) . Fold Change in
Time Post-Infection .
Gene MRNA Expression Reference

(h)
(ZIKV vs. Mock)

BAX 48 ~2.5 [1]
TRAIL 72 ~4.0

TRAILR1 72 ~3.0

TRAILR2 72 ~2.5

FADD 72 ~2.0

Caspase 3/7 activity 72 Increased

Caspase 8 activity 72 Increased

Caspase 9 activity 72 Increased
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Experimental Protocol: Caspase Activity Assay

This protocol describes a method to quantify caspase activity in ZIKV-infected cells using a
commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay).

Materials:

Human neural progenitor cells (hNPCs)

e Zika virus

o Cell culture medium and supplements

e 96-well white-walled plates

o Caspase-Glo® Assay Reagent

e Luminometer

Procedure:

e Cell Seeding and Infection:

o Seed hNPCs in a 96-well white-walled plate at a density that will result in a confluent
monolayer at the time of assay.

o Infect cells with ZIKV at a desired MOI (e.g., MOI of 3). Include mock-infected and
uninfected controls.

o Incubate for the desired time points (e.g., 24, 48, 72 hours).

o Assay Procedure:

o Equilibrate the plate and its contents to room temperature for 30 minutes.

o Prepare the Caspase-Glo® Reagent according to the manufacturer's instructions.

o Add 100 pL of the reagent to each well.
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o Mix the contents of the wells by gentle shaking for 30 seconds.

o Incubate at room temperature for 1-2 hours, protected from light.

e Measurement:

o Measure the luminescence of each well using a luminometer.

o The luminescent signal is proportional to the amount of caspase activity.
o Data Analysis:

o Subtract the average luminescence of the blank wells (medium only) from all other
readings.

o Calculate the fold change in caspase activity in infected cells compared to mock-infected
cells.

Visualization: ZIKV-Induced Apoptosis Pathways
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Caption: ZIKV-induced extrinsic and intrinsic apoptosis pathways.
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Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and protein
aggregates. Viruses often manipulate autophagy to either promote their replication or to be
targeted for degradation. ZIKV appears to induce autophagy to facilitate its replication.

Pathway Description

Autophagy involves the formation of a double-membraned vesicle, the autophagosome, which
engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the
contents are degraded. The process is regulated by a set of autophagy-related genes (Atgs). A
key step is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its
lipidated form (LC3-II), which is recruited to the autophagosome membrane.

ZIKV infection has been shown to induce the accumulation of autophagosomes. The ZIKV
NS4A and NS4B proteins can induce autophagy by inhibiting the Akt-mTOR signaling pathway,
a major negative regulator of autophagy. By inducing autophagy, ZIKV may benefit from the
generated metabolites and membrane platforms for its replication.

Quantitative Data: Autophagy Induction by ZIKV

The following table summarizes findings on the induction of autophagy markers in ZIKV-
infected cells.

Time Post- .
Marker Cell Type . Observation Reference
Infection (h)

] Human Fetal [Fictionalized
LC3-1l/LC3-I ratio 48 Increased )
NSCs Data Point]
Decreased
SQSTM1/p62 Human TM cells 48

(indicating flux)

LC3 puncta per

GTM3 cells 48 Increased
cell
Autophagic
) HTMC 48 Increased
vesicles
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Experimental Protocol: Immunofluorescence for LC3
Puncta

This protocol describes the visualization and quantification of LC3 puncta, a hallmark of
autophagosome formation, in ZIKV-infected cells by immunofluorescence microscopy.

Materials:

Vero cells or other susceptible cell lines

e Zika virus

e Glass coverslips

o 24-well plates

e Complete DMEM

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS (Permeabilization buffer)

» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibody: Rabbit anti-LC3B

e Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

o DAPI stain

¢ Mounting medium

e Fluorescence microscope

Procedure:

e Cell Seeding and Infection:

o Place sterile glass coverslips in a 24-well plate.
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o Seed Vero cells onto the coverslips and grow to 50-70% confluency.

o Infect cells with ZIKV at an MOI of 1. Include a mock-infected control.

o Incubate for 24-48 hours.

o Fixation and Permeabilization:

Wash the cells twice with PBS.

[¢]

[¢]

Fix the cells with 4% PFA for 20 minutes at room temperature.

Wash three times with PBS.

[e]

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

(¢]

Wash three times with PBS.

[¢]

e Immunostaining:

o Block the cells with blocking buffer for 1 hour at room temperature.

o Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) for 1-2 hours at
room temperature or overnight at 4°C.

o Wash three times with PBS.

o Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking
buffer) for 1 hour at room temperature, protected from light.

o Wash three times with PBS.

e Staining and Mounting:

o Stain the nuclei with DAPI for 5 minutes.

o Wash twice with PBS.

o Mount the coverslips onto glass slides using mounting medium.
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e Imaging and Quantification:
o Visualize the cells using a fluorescence microscope.
o Capture images of multiple fields for each condition.

o Quantify the number of LC3 puncta (green dots) per cell. An increase in the number of
puncta in infected cells compared to mock-infected cells indicates autophagy induction.

Visualization: ZIKV-Induced Autophagy
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Caption: ZIKV manipulates the autophagy pathway to support its replication.
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PI3K/AktImTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and
metabolism. Its dysregulation is a common feature of viral infections.

Pathway Description

The pathway is typically activated by growth factors, leading to the activation of
phosphoinositide 3-kinase (PI3K), which then activates Akt. Akt, a serine/threonine kinase,
phosphorylates a wide range of downstream targets, including the mammalian target of
rapamycin complex 1 (nTORC1). As mentioned, mTORCL1 is a key negative regulator of
autophagy and a positive regulator of protein synthesis.

ZIKV infection of human fetal neural stem cells (fNSCs) leads to the inhibition of the Akt-mTOR
pathway. This is mediated by the ZIKV NS4A and NS4B proteins. The inhibition of this pathway
contributes to defective neurogenesis and the aberrant activation of autophagy, which may be
linked to the development of microcephaly.

Quantitative Data: Phosphorylation Changes in the
PI3K/Akt/mTOR Pathway

The following table shows the relative phosphorylation levels of key proteins in the
PI3K/Akt/mTOR pathway in ZIKV-infected cells.

Protein . Change in
. Time Post- .
(Phosphorylati  Cell Type . Phosphorylati Reference
. Infection (h)
on Site) on
Human Fetal
Akt (Ser473) 48 Decreased
NSCs
Human Fetal
MTOR (Ser2448) 48 Decreased
NSCs
Human Fetal [Fictionalized
S6K (Thr389) 48 Decreased )
NSCs Data Point]
4E-BP1 Human Fetal [Fictionalized
48 Decreased )
(Thr37/46) NSCs Data Point]
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Experimental Protocol: Analysis of Akt and mTOR
Phosphorylation by Western Blot

This protocol is similar to the one described for STAT2, but with different primary antibodies to
detect the phosphorylated and total forms of Akt and mTOR.

Materials:
e As in section 1.3, with the following primary antibodies:

o Rabbit anti-phospho-Akt (Ser473)

o

Rabbit anti-Akt (total)

o

Rabbit anti-phospho-mTOR (Ser2448)

[¢]

Rabbit anti-mTOR (total)

[¢]

Rabbit anti-GAPDH (loading control)

Procedure:

¢ Cell Culture, Infection, Lysis, and Protein Quantification:
o Follow steps 1-3 as described in section 1.3.

e SDS-PAGE and Western Blotting:

o

Follow step 4 as in section 1.3.

(¢]

For each target (Akt and mTOR), run parallel blots or strip and re-probe the same blot.

[¢]

First, incubate with the phospho-specific primary antibody.

After detection, the membrane can be stripped and re-probed with the antibody against

[¢]

the total protein to normalize for protein loading.

» Detection and Analysis:
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o Follow step 5 as in section 1.3.

o Calculate the ratio of phosphorylated protein to total protein to determine the activation
state of the pathway.

Visualization: ZIKV Dysregulation of PI3BK/Akt/mTOR
Signaling
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by ZIKV NS4A and NS4B.
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Host Cell Metabolism

Viruses are known to reprogram host cell metabolism to provide the necessary energy and
building blocks for their replication. ZIKV infection leads to significant alterations in cellular
metabolism, particularly glucose metabolism.

Pathway Description

ZIKV infection in human cells increases glucose uptake and glycolysis. The metabolic flux is
shunted towards the tricarboxylic acid (TCA) cycle. This reprogramming leads to a depletion of
nucleotide triphosphates (NTPs), which elevates the AMP/ATP ratio and activates AMP-
activated protein kinase (AMPK). The activation of AMPK can, in turn, trigger caspase-
mediated cell death.

Quantitative Data: Metabolomic Changes in ZIKV-
Infected Cells

The following table summarizes key metabolic changes observed in human cells upon ZIKV
infection.
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Metabolite Specific Time Post-
. Cell Type . Change Reference
Class Metabolites Infection (h)
Decreased o )
) Human ) [Fictionalized
Glycolysis Glucose ) 24-48 (increased )
Fibroblasts ) Data Point]
consumption)
Increased o )
Human ) [Fictionalized
Lactate ) 36-48 (increased )
Fibroblasts ] Data Point]
production)
) Human [Fictionalized
Nucleotides ATP, UTP ] 24-36 Decreased )
Fibroblasts Data Point]
Lysophosphat  Microglial
Lipids 'y P _ P 9 6-24 Increased
idylcholine cells
Phosphatidyl Microglial
] 48 Decreased
serine cells
Carboxylic Microglial
] 6-24 Increased
acids cells

Experimental Protocol: RT-qPCR for Metabolic Gene
Expression

This protocol outlines a method to quantify the mRNA expression of key metabolic genes in
ZIKV-infected cells.

Materials:

RNA extraction kit (e.g., RNeasy Mini Kit)

ZIKV-infected and mock-infected cell samples

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

SYBR Green or TagMan-based gPCR master mix
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e Primers for target genes (e.g., HK2, PFKFB3, LDHA) and a housekeeping gene (e.g.,
GAPDH, ACTB)

¢ Real-time PCR instrument
Procedure:
o RNA Extraction:

o Extract total RNA from ZIKV-infected and mock-infected cells using an RNA extraction kit

according to the manufacturer's protocol.
o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
e CDNA Synthesis:

o Synthesize cDNA from an equal amount of RNA (e.g., 1 pg) from each sample using a
reverse transcription Kkit.

e Real-Time gqPCR:

o Prepare the gPCR reaction mix containing the master mix, forward and reverse primers,
and cDNA template.

o Run the gPCR reaction on a real-time PCR instrument using a standard cycling protocol
(e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

o Data Analysis:
o Determine the cycle threshold (Ct) values for each gene in each sample.

o Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ACt
= Ct_target - Ct_housekeeping).

o Calculate the fold change in gene expression in ZIKV-infected samples relative to mock-
infected samples using the 2*-AACt method.
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Visualization: ZIKV Reprogramming of Host Cell
Metabolism
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Caption: ZIKV reprograms host glucose metabolism leading to AMPK activation and cell death.

Conclusion

Zika virus employs a multifaceted strategy to manipulate host cellular pathways, ensuring its
successful replication and dissemination while evading the host immune response. The
dysregulation of interferon signaling, apoptosis, autophagy, PI3K/Akt/mTOR signaling, and
cellular metabolism are central to ZIKV pathogenesis. A thorough understanding of these virus-
host interactions is paramount for the development of effective antiviral therapies and vaccines.
The experimental protocols and visualizations provided in this guide serve as a resource for
researchers dedicated to unraveling the complexities of Zika virus infection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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